molecular formula C8H7ClN2O4 B13001994 Methyl 6-chloro-2-methyl-5-nitronicotinate

Methyl 6-chloro-2-methyl-5-nitronicotinate

Cat. No.: B13001994
M. Wt: 230.60 g/mol
InChI Key: KKKSYCIJDAEFGW-UHFFFAOYSA-N
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Description

Methyl 6-chloro-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C7H5ClN2O4. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical compounds .

Preparation Methods

Methyl 6-chloro-2-methyl-5-nitronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of methanol with 6-hydroxy-5-nitronicotinic acid. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Methyl 6-chloro-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

Methyl 6-chloro-2-methyl-5-nitronicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticoccidial agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological processes and pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Methyl 6-chloro-2-methyl-5-nitronicotinate can be compared with other similar compounds, such as:

    Methyl 6-chloro-5-nitronicotinate: Similar structure but lacks the additional methyl group.

    Methyl 6-chloronicotinate: Lacks the nitro group.

    2-Chloro-3-nitro-5-pyridinecarboxylic acid: Similar functional groups but different arrangement on the pyridine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate

InChI

InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3

InChI Key

KKKSYCIJDAEFGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl

Origin of Product

United States

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